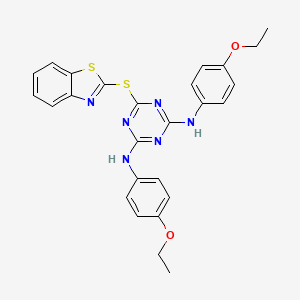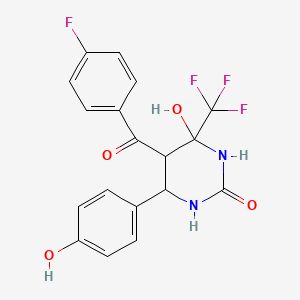
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole moiety, a triazine core, and ethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the benzothiazole moiety. Common synthetic methods include:
Diazo-Coupling Reaction: This involves the reaction of a diazonium salt with a benzothiazole derivative.
Knoevenagel Condensation: This method is used to form carbon-carbon bonds between the benzothiazole and triazine cores.
Biginelli Reaction: A multicomponent reaction that can be used to synthesize the triazine core.
Microwave Irradiation: This technique can accelerate the reaction rates and improve yields.
One-Pot Multicomponent Reactions: These reactions combine multiple steps into a single reaction vessel, simplifying the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can target the triazine core or the benzothiazole moiety.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl groups or the triazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
科学的研究の応用
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the benzothiazole moiety can inhibit enzymes or proteins essential for the survival of pathogens such as Mycobacterium tuberculosis . The triazine core may also interact with various biological targets, enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide: This compound shares the benzothiazole and ethoxyphenyl groups but has a different core structure.
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone: Similar in structure but with an ethanone core instead of a triazine core.
Uniqueness
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a benzothiazole moiety, a triazine core, and ethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C26H24N6O2S2 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24N6O2S2/c1-3-33-19-13-9-17(10-14-19)27-23-30-24(28-18-11-15-20(16-12-18)34-4-2)32-25(31-23)36-26-29-21-7-5-6-8-22(21)35-26/h5-16H,3-4H2,1-2H3,(H2,27,28,30,31,32) |
InChIキー |
DVXKGCJRUSSQOT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=C(C=C5)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623507.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623513.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623515.png)
![Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B11623540.png)

![Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11623558.png)
![(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623560.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623567.png)
methanolate](/img/structure/B11623580.png)
![N-(3-Chlorophenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11623581.png)
![2-(2,3-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11623584.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623595.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11623597.png)
